Cas no 83435-58-9 (tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile organic compound featuring a pyrrolidine ring with a hydroxymethyl substituent. Its key advantages include enhanced stability, reduced reactivity, and compatibility with various organic reactions, making it an ideal intermediate in the synthesis of pharmaceuticals and fine chemicals.
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
83435-58-9 structure
商品名:tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS番号:83435-58-9
MF:C10H19NO3
メガワット:201.262763261795
MDL:MFCD00040580
CID:60568
PubChem ID:688279

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-1-Boc-2-(hydroxymethyl)pyrrolidine
    • BOC-D-Prolinol
    • N-(tert-Butoxycarbonyl)-D-prolinol
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol
    • (R)-tert-Butyl 2-(hydroxymethyl)-pyrrolidine-1-carboxylate
    • (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
    • Boc-D-Pro-ol
    • N-Boc-D-prolinol
    • N-tert-Butoxycarbonyl-D-prolinol,
    • tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • tert-butyl (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (+)-n-tboc-d-prolinol
    • (R)-1-(Tert-Butoxycarbonyl)-2-PyrrolidineMethanol
    • 1-Boc-D-Prolinol
    • (R)-1-Boc-2-pyrrolidinemethanol
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol
    • N-tert-Butoxycarbonyl-D-prolinol
    • SMR000857152
    • (R)-(-)
    • (R)-1-Boc-pyrrolidin-2-yl-methanol
    • HMS2231L07
    • AM83119
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, N-t-Boc-D-prolinol, N-Boc-D-prolinol
    • DTXSID40350854
    • 59378-81-3
    • DS-14390
    • 83435-58-9
    • AKOS005259759
    • AC-5652
    • (R)-1-t-butoxycarbonyl-2-pyrrolidinemethanol
    • (R)-tert-butyl (hydroxymethyl)pyrrolidine-1-carboxylate
    • (R)-2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • MLS001332408
    • (2R)-(+)-1-Boc-2-pyrrolidinemethanol
    • BCP25215
    • Boc-(R)-prolinol
    • N-Boc-D-prolinol, puriss., >=99.0% (TLC)
    • (R)-1-tert-butoxycarbonyl-2-hydroxymethylpyrrolidine
    • Z1269244172
    • 1,1-dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • N-t-Boc-D-prolinol
    • CHEMBL1869411
    • CS-D1199
    • BP-13177
    • MFCD00066232
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol, 98%
    • (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • B3076
    • HY-78924
    • tert-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • 2-(R)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • NCGC00166099-01
    • (2R)-N-tert-Butyloxycarbonylpyrrolidin-2-ylmethanol
    • Q-101619
    • (R)-(+)-1-(t-butoxycarbonyl)-2-pyrrolidinemethanol
    • tert-butyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-t-Butyl 2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-(+)-(tert-butoxy-carbonyl)-2-pyrrolidinemethanol
    • (R)-2-(hydroxymethyl)-1pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • SCHEMBL135177
    • t-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • MLS001332407
    • N-Alpha-tert-butoxycarbonyl-D-prolinol
    • BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • (+) N-BOC-D-prolinol
    • EN300-153802
    • (R)-(+)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-N-Boc-pyrrolidine-2-methanol
    • (R)-N-Boc prolinol
    • (R)-Boc-prolinol
    • tert-butyl(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-BOC-D-PRO-OH
    • MFCD00040580
    • 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (R)-(+)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine
    • (R)-1-tert-Butyloxycarbonyl-2-(hydroxymethyl)pyrrolidine
    • (R)-2-(Hydroxymethyl)pyrrolidin-1-carboxylic acid tert-butyl ester
    • (R)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]methanol
    • 1-BOC-2-(R)-pyrrolidinemethanol
    • 2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid (R)-tert-butyl ester
    • N-tert-Butoxycarbonyl-(2R)-2-pyrrolidinemethanol
    • tert-Butyl (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • DB-031293
    • DB-344895
    • MDL: MFCD00040580
    • インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
    • InChIKey: BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC[C@@H]1CO)=O

計算された属性

  • せいみつぶんしりょう: 201.136493g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 201.136493g/mol
  • 単一同位体質量: 201.136493g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 14
  • 複雑さ: 210
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.0840
  • ゆうかいてん: 58.0 to 63.0 deg-C
  • ふってん: 289.5°C at 760 mmHg
  • フラッシュポイント: 128.9℃
  • 屈折率: 54 ° (C=5, MeOH)
  • すいようせい: 不溶性
  • PSA: 49.77000
  • LogP: 1.31610
  • ひせんこうど: 49 º (589nm, =1.3, CHCl3)
  • 光学活性: [α]23/D +50°, c = 1.3 in chloroform
  • ようかいせい: 水に溶けない

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1297736-100g
Boc-D-prolinol
83435-58-9 97%
100g
$200 2024-06-05
eNovation Chemicals LLC
Y1297736-500g
Boc-D-prolinol
83435-58-9 97%
500g
$600 2024-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117167-10g
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 98%
10g
¥56.90 2023-09-04
Chemenu
CM116611-500g
N-Boc-D-prolinol
83435-58-9 95%+
500g
$*** 2023-05-29
Enamine
EN300-153802-0.5g
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 95%
0.5g
$21.0 2023-11-26
Enamine
EN300-153802-2.5g
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 95%
2.5g
$27.0 2023-11-26
ChemScence
CS-D1199-25g
(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 ≥97.0%
25g
$49.0 2022-04-26
ChemScence
CS-D1199-100g
(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 ≥97.0%
100g
$137.0 2022-04-26
abcr
AB251772-250 g
N-Boc-D-prolinol, 98%; .
83435-58-9 98%
250g
€765.80 2023-04-27
eNovation Chemicals LLC
Y1123233-1000g
(R)-1-Boc-pyrrolidin-2-yl-methanol
83435-58-9 95%
1000g
$1115 2024-07-28

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, rt → reflux
リファレンス
Synthesis, Radiolabeling, and in Vitro and in Vivo Evaluation of [18F]ENL30: A Potential PET Radiotracer for the 5-HT7 Receptor
Tampio L'Estrade, Elina; et al, ACS Omega, 2019, 4(4), 7344-7353

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
リファレンス
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 -
リファレンス
Solvent free, fast and asymmetric Michael additions of ketones to nitroolefins using chiral pyrrolidine-pyridone conjugate bases as organocatalysts
Mahato, Chandan K.; et al, Tetrahedron: Asymmetry, 2017, 28(4), 511-515

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
2.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
2.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
2.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
リファレンス
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies
Moree, Willy Jantina, 1994, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
2.1 Reagents: Lithium chloride ,  Sodium borohydride
リファレンス
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
リファレンス
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
3.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
3.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
3.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
リファレンス
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Biphenyl Solvents: Methanol ,  Acetone ;  15 min, rt; 24 h, rt
リファレンス
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group
Lind, Florian; et al, Chemical Science, 2023, 14(44), 12615-12620

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
リファレンス
Endomorphin-1 Analogues Containing β-Proline Are μ-Opioid Receptor Agonists and Display Enhanced Enzymatic Hydrolysis Resistance
Cardillo, Giuliana; et al, Journal of Medicinal Chemistry, 2002, 45(12), 2571-2578

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Synthesis and Stereochemical Assignment of Conioidine A: DNA- and HSA-Binding Studies of the Four Diastereomers
Shaktah, Ryan; et al, Journal of Natural Products, 2020, 83(10), 3191-3198

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iron(II) phthalocyanine ,  4,4′-Bipyridine Solvents: Toluene ;  18 h, 0.4 MPa, 80 °C
リファレンス
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator
Hong, Yiming; et al, RSC Advances, 2016, 6(57), 51908-51913

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Pivaloyl chloride
1.2 Reagents: Sodium borohydride
リファレンス
Synthesis and biological evaluation of potential 5-HT7 receptor PET radiotracers
Andries, Julien; et al, European Journal of Medicinal Chemistry, 2011, 46(8), 3455-3461

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
2.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
4.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
4.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
4.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
リファレンス
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
リファレンス
A novel N-(pyrrolidinyl-2-methyl)glycine-based PNA with a strong preference for RNA over DNA
Slaitas, Andis; et al, European Journal of Organic Chemistry, 2002, (14), 2391-2399

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0.5 h, 4 - 7 °C; 15 h, 4 - 7 °C
リファレンス
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Diethyl ether ,  Cyclohexane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 4.5 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
リファレンス
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C → rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
リファレンス
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine ,  Pivaloyl chloride
2.2 Reagents: Sodium borohydride
リファレンス
Synthesis and biological evaluation of potential 5-HT7 receptor PET radiotracers
Andries, Julien; et al, European Journal of Medicinal Chemistry, 2011, 46(8), 3455-3461

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 2 h, 40 °C
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 70 °C
2.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
リファレンス
Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction
Mahato, Chandan K.; et al, Journal of Organic Chemistry, 2019, 84(2), 1053-1063

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 10 h, rt
2.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
3.1 Reagents: Lithium chloride ,  Sodium borohydride
リファレンス
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride
リファレンス
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

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Amadis Chemical Company Limited
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(CAS:83435-58-9)N-(tert-Butoxycarbonyl)-D-prolinol
注文番号:A10087
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はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 15:07
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